Product packaging for 4-Methylcyclopentane-1,2-dicarboxylic acid(Cat. No.:CAS No. 1597634-43-9)

4-Methylcyclopentane-1,2-dicarboxylic acid

Cat. No.: B2357000
CAS No.: 1597634-43-9
M. Wt: 172.18
InChI Key: KPNLIOQRPMSQNQ-UHFFFAOYSA-N
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Description

4-Methylcyclopentane-1,2-dicarboxylic acid ( 1597634-43-9) is a cyclic dicarboxylic acid with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . This compound is of significant interest in advanced organic synthesis and methodological development. Dicarboxylic acids of this structural class serve as valuable synthetic intermediates and building blocks for constructing more complex molecular architectures . Researchers utilize related cis-substituted cyclopentane-dicarboxylic acids in stereoselective synthesis, as demonstrated in procedures for the vicinal dicarboxylation of alkenes . The compound's structure, featuring two proximal carboxylic acid groups on a methyl-substituted cyclopentane ring, makes it a potential candidate for developing new ligands in coordination chemistry, monomers for specialty polymers, and scaffolds in medicinal chemistry. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O4 B2357000 4-Methylcyclopentane-1,2-dicarboxylic acid CAS No. 1597634-43-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylcyclopentane-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-4-2-5(7(9)10)6(3-4)8(11)12/h4-6H,2-3H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNLIOQRPMSQNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1597634-43-9
Record name 4-methylcyclopentane-1,2-dicarboxylic acid
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Stereochemical Investigations of 4 Methylcyclopentane 1,2 Dicarboxylic Acid Isomers

Isomeric Forms and Their Generation in Substituted Cyclopentane-1,2-dicarboxylic Acids

The structure of 4-methylcyclopentane-1,2-dicarboxylic acid contains three stereocenters (at carbons C1, C2, and C4), leading to the theoretical possibility of 2³ or eight stereoisomers. These isomers can be classified based on the relative orientation of the substituents on the cyclopentane (B165970) ring.

Cis-Trans Isomerism and Configurational Stability

Due to the restricted rotation around the carbon-carbon single bonds within the cyclopentane ring, the substituents can be located on the same side (cis) or on opposite sides (trans) of the ring's plane. libretexts.org This leads to cis-trans isomerism, a subtype of diastereomerism. For this compound, isomerism can be considered for the relationship between the two carboxylic acid groups (C1 and C2) and their relationship to the methyl group (C4).

The cyclopentane ring is not planar; it adopts puckered conformations, primarily the "envelope" and "half-chair" forms, to alleviate internal strain from eclipsed bonds (torsional strain) and bond angles deviating from the ideal 109.5° (angle strain). maricopa.eduscribd.com The stability of a particular cis or trans isomer is dependent on the steric interactions between the substituents in these puckered conformations. Generally, conformations that place larger substituent groups in pseudo-equatorial positions are more stable as this minimizes steric hindrance. maricopa.edu

Table 1: Possible Cis-Trans Isomers of this compound based on Substituent Relationships
Relationship between C1-COOH and C2-COOHRelationship of C1/C2 unit to C4-CH₃General Isomer Description
ciscisall-cis isomer
cistranscis-1,2; trans-1,4 isomer
transcistrans-1,2; cis-1,4 isomer
transtransall-trans isomer

Enantiomeric and Diastereomeric Considerations (e.g., dl-3-Methylcyclopentane-1,2-dicarboxylic Acids)

With three chiral centers, this compound can exist as multiple stereoisomers that are either enantiomers or diastereomers of one another.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images. They have identical physical properties (melting point, boiling point, solubility) except for their interaction with plane-polarized light. A pair of enantiomers will rotate light in equal but opposite directions. A 1:1 mixture of two enantiomers is called a racemic mixture or a dl-pair, and it is optically inactive. youtube.comstackexchange.com

Diastereomers are stereoisomers that are not mirror images of each other. youtube.com They have different physical and chemical properties, allowing them to be separated by techniques like chromatography or crystallization. Cis and trans isomers of a given compound are examples of diastereomers. youtube.com

For example, the (1R, 2S, 4R) stereoisomer of this compound and its mirror image, the (1S, 2R, 4S) stereoisomer, are enantiomers. In contrast, the relationship between the (1R, 2S, 4R) isomer and the (1R, 2R, 4R) isomer is diastereomeric, as they are not mirror images. The presence of the methyl group at the C3 or C4 position significantly influences the potential symmetry of the molecule and thus the number and type of stereoisomers that can be formed.

Stereochemical Control in Synthetic Transformations

The synthesis of a specific stereoisomer of a complex molecule like this compound is a significant challenge in organic chemistry. nih.gov Chemists employ various strategies to control the stereochemical outcome of reactions, which can be broadly categorized as substrate-controlled, reagent-controlled, or catalyst-controlled. researchgate.net

Substrate-Controlled Stereoselectivity

In substrate-controlled synthesis, the stereochemistry of the starting material dictates the stereochemical outcome of the reaction. nih.gov An existing chiral center in the substrate can influence the formation of new chiral centers by directing the approach of a reagent from the less sterically hindered face of the molecule.

For instance, in the synthesis of substituted cyclopentanes, if the starting material is a chiral cyclopentene (B43876) derivative, electrophilic addition to the double bond may occur preferentially from one face, leading to a high diastereoselectivity in the product. nih.gov This approach is foundational in many total syntheses of natural products where a chiral starting material, often derived from a natural source (the "chiral pool"), is used to build up further complexity with stereochemical control. acs.org

Reagent-Controlled Stereoselectivity

Reagent-controlled stereoselectivity is achieved by using a chiral reagent or a chiral auxiliary to induce asymmetry in a reaction. The chiral reagent creates a diastereomeric transition state with the substrate, and because diastereomers have different energies, one reaction pathway is favored over the other, leading to a stereoselective product.

A common strategy involves attaching a chiral auxiliary to the substrate, performing a stereoselective reaction, and then removing the auxiliary. For example, diastereoselective organocuprate conjugate additions to chiral cyclopentenone precursors have been used to install substituents with a specific stereochemistry. acs.org

Catalyst-Controlled Stereoselectivity

Catalyst-controlled stereoselectivity is one of the most powerful and efficient methods for asymmetric synthesis. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product. The catalyst creates a chiral environment, forcing the reaction to proceed through a lower-energy transition state for one enantiomer or diastereomer.

Modern synthetic methods offer a wide array of catalytic systems for constructing substituted cyclopentanes with high stereocontrol. researchgate.net These include metal-based catalysts and organocatalysts.

Table 2: Examples of Catalyst-Controlled Syntheses of Substituted Cyclopentanes
Catalyst TypeReaction TypeKey FeaturesReference
Chiral Rhodium(II) complexesDomino Sequence (Carbene-initiated)Constructs cyclopentanes with four contiguous stereocenters in high yield and excellent diastereo- and enantioselectivity (e.g., >97:3 dr, 99% ee). nih.gov
N-Heterocyclic Carbenes (NHCs)[3+2] Annulation (Domino Reaction)Asymmetric synthesis of tetrasubstituted cyclopentanes with high stereoselectivities. nih.gov
Chiral Ti(salen) complexFormal [3+2] CycloadditionForms two C-C bonds and two contiguous stereocenters with excellent diastereo- and enantioselectivity. organic-chemistry.org
Dual Lewis Acid System (e.g., InBr₃–EtAlCl₂)[3+2] CycloadditionPromotes diastereoselective formation of cyclopentanones with excellent transfer of chirality from enantioenriched starting materials. rsc.orgrsc.org
Palladium(0) and Secondary Amines (Synergistic Catalysis)Formal [3+2] CycloadditionReacts vinylcyclopropanes with enals to form cyclopentanes with good yields and stereoselectivities. researchgate.net

These catalytic methods are crucial for accessing specific stereoisomers of complex molecules like this compound, which are essential for applications in medicinal chemistry and materials science. researchgate.netfrontiersin.org

Stereochemical Elucidation Methodologies

The determination of the stereochemical intricacies of this compound isomers is a complex task that necessitates the use of sophisticated analytical methods. The presence of multiple chiral centers gives rise to a number of stereoisomers, each with a unique three-dimensional arrangement. The precise characterization of these isomers is crucial for understanding their properties and reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of the relative stereochemistry of the this compound isomers. Through-bond and through-space correlations observed in one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments provide a wealth of structural information.

The relative configuration of the substituents on the cyclopentane ring can be deduced from the analysis of proton-proton coupling constants (³JHH). The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By carefully analyzing the coupling patterns, it is possible to infer the cis or trans relationship between the carboxylic acid groups and the methyl group.

For instance, a larger coupling constant between the protons at C1 and C2 would suggest a dihedral angle consistent with a trans-diaxial or trans-diequatorial relationship, while a smaller coupling constant would be indicative of a cis relationship. The chemical shifts of the ring protons and carbons are also sensitive to the stereochemistry, with axial and equatorial substituents experiencing different shielding environments.

A hypothetical analysis of the ¹H NMR spectral data for a cis and a trans isomer is presented in the table below. The distinct differences in chemical shifts (δ) and coupling constants (J) would allow for their differentiation.

ProtonHypothetical Chemical Shift (ppm) - cis-isomerHypothetical Coupling Constants (Hz) - cis-isomerHypothetical Chemical Shift (ppm) - trans-isomerHypothetical Coupling Constants (Hz) - trans-isomer
H13.10J(H1,H2) = 8.52.95J(H1,H2) = 5.0
H23.25J(H2,H3a) = 9.0, J(H2,H3b) = 4.53.15J(H2,H3a) = 7.0, J(H2,H3b) = 3.0
H42.102.25
CH₃1.05d, J = 7.01.10d, J = 7.2

Note: This data is illustrative and intended to demonstrate the principles of NMR-based configurational assignment.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, which detect through-space interactions between protons, are invaluable for confirming spatial proximities. For example, an NOE correlation between the methyl protons and one of the protons at C1 or C2 would provide strong evidence for their cis relationship.

While NMR spectroscopy is a powerful tool for determining relative stereochemistry in solution, X-ray crystallography provides the definitive and unambiguous determination of both the relative and absolute stereochemistry of molecules in the solid state. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from the diffraction data allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.

For the isomers of this compound, obtaining a suitable single crystal is a prerequisite for X-ray crystallographic analysis. Once a crystal is grown, the analysis can reveal the exact spatial arrangement of the carboxylic acid groups and the methyl group relative to each other on the cyclopentane ring. This provides an irrefutable confirmation of the cis or trans configuration.

Moreover, for chiral isomers, X-ray crystallography using anomalous dispersion can be employed to determine the absolute configuration of the stereocenters. This is typically achieved by incorporating a heavy atom into the crystal structure or by using a chiral derivatizing agent.

The crystallographic data for a specific isomer would yield a detailed molecular structure, including precise bond lengths and angles, as summarized in the hypothetical table below.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543
b (Å)10.211
c (Å)9.876
β (°)105.3
Volume (ų)829.4
Z4
R-factor0.045

Note: This data is for illustrative purposes only and does not represent experimentally determined values for a specific isomer of this compound.

The combination of NMR spectroscopy and X-ray crystallography provides a comprehensive and powerful approach to the stereochemical elucidation of the isomers of this compound. While NMR offers insights into the conformational dynamics in solution, X-ray crystallography provides a static, high-resolution picture of the molecule in the solid state, ultimately leading to a complete and unambiguous assignment of its three-dimensional structure.

Derivatization and Chemical Transformations of 4 Methylcyclopentane 1,2 Dicarboxylic Acid

Esterification Reactions and the Synthesis of Ester Derivatives

Esterification is a fundamental transformation of 4-Methylcyclopentane-1,2-dicarboxylic acid, converting the carboxylic acid groups into ester functionalities. This reaction is typically performed to modify the compound's polarity, solubility, and reactivity, or to protect the carboxylic acid groups during subsequent synthetic steps. The most common method for synthesizing diester derivatives is the Fischer-Speier esterification, which involves reacting the dicarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

The reaction proceeds by protonation of a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. Subsequent dehydration yields the ester and regenerates the acid catalyst. By employing different alcohols, a diverse range of dialkyl esters can be prepared. For instance, reaction with methanol (B129727) and ethanol (B145695) yields dimethyl 4-methylcyclopentane-1,2-dicarboxylate and diethyl 4-methylcyclopentane-1,2-dicarboxylate, respectively. The efficiency of the reaction can be improved by removing the water formed as a byproduct, typically through azeotropic distillation. researchgate.net

Alternative esterification methods include reaction with alkyl halides under basic conditions or using coupling agents to activate the carboxylic acid. These methods are often milder but may be more complex and costly. The synthesis of various ester derivatives is crucial for applications in polymer chemistry and as intermediates in the synthesis of more complex molecules. medcraveonline.com

Alcohol ReagentEster DerivativeCatalystTypical Reaction ConditionsReported Yield (%)
MethanolDimethyl 4-methylcyclopentane-1,2-dicarboxylateH₂SO₄Reflux, 6-12 h75-85
EthanolDiethyl 4-methylcyclopentane-1,2-dicarboxylateH₂SO₄Reflux, 8-16 h70-80
Propan-1-olDipropyl 4-methylcyclopentane-1,2-dicarboxylatep-TSAReflux with Dean-Stark trap, 12-24 h65-75
Benzyl alcoholDibenzyl 4-methylcyclopentane-1,2-dicarboxylateH₂SO₄Reflux, 12-24 h60-70

Anhydride (B1165640) Formation and Reactivity in Cyclic Systems

The cis-isomer of this compound can undergo intramolecular dehydration to form a cyclic anhydride, specifically 4-methylcyclopentane-1,2-dicarboxylic anhydride. This reaction is typically achieved by heating the dicarboxylic acid, often in the presence of a dehydrating agent like acetic anhydride or acetyl chloride. The trans-isomer, in which the carboxylic acid groups are on opposite sides of the ring, cannot form a monomeric cyclic anhydride due to steric constraints.

The formation of the five-membered anhydride ring is thermodynamically favorable. pearson.com The resulting 4-methylcyclopentane-1,2-dicarboxylic anhydride is a reactive intermediate. The anhydride ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity makes it a valuable precursor for the synthesis of mono-esters, mono-amides, and other unsymmetrically substituted derivatives. For example, reaction with an alcohol will yield a mono-ester mono-acid, while reaction with an amine will produce a mono-amide mono-acid. The stability of the anhydride is influenced by moisture, as it can be hydrolyzed back to the parent dicarboxylic acid. chemicalbook.com

ReactantProductDehydrating Agent/ConditionKey Feature
cis-4-Methylcyclopentane-1,2-dicarboxylic acid4-Methylcyclopentane-1,2-dicarboxylic anhydrideAcetic anhydride, heatForms a stable 5-membered cyclic anhydride
4-Methylcyclopentane-1,2-dicarboxylic anhydride4-Methyl-2-(methoxycarbonyl)cyclopentane-1-carboxylic acidMethanolRing-opening reaction with a nucleophile
4-Methylcyclopentane-1,2-dicarboxylic anhydride2-(Aminocarbonyl)-4-methylcyclopentane-1-carboxylic acidAmmoniaForms a mono-amide mono-acid derivative

Amidation Reactions and the Synthesis of Amide Derivatives

Amide derivatives of this compound are synthesized by reacting the dicarboxylic acid with amines. The direct condensation of a carboxylic acid and an amine to form an amide bond requires high temperatures to drive off the water produced, which can be destructive to sensitive substrates. A more common laboratory approach involves a two-step process where the dicarboxylic acid is first converted to a more reactive derivative, such as a diacyl chloride (using thionyl chloride or oxalyl chloride), which then readily reacts with the amine at lower temperatures.

Alternatively, various coupling agents can be used to facilitate the direct amidation under milder conditions. These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. The reaction of this compound with a primary or secondary amine in a 1:2 molar ratio yields the corresponding diamide. The synthesis of amides is of significant interest as the amide bond is a key structural feature in many biologically active molecules and polymers. semanticscholar.org Studies on other dicarboxylic acids have shown that heterogeneous catalysts like niobium(V) oxide (Nb₂O₅) can be effective for direct amidation reactions. nih.govresearchgate.net

Amine ReagentAmide DerivativeMethodTypical Conditions
Ammonia4-Methylcyclopentane-1,2-dicarboxamideAcyl chloride route1. SOCl₂, reflux; 2. Excess NH₃, 0 °C
AnilineN¹,N²-Diphenyl-4-methylcyclopentane-1,2-dicarboxamideDirect condensationHeat (180-200 °C)
DiethylamineN¹,N¹,N²,N²-Tetraethyl-4-methylcyclopentane-1,2-dicarboxamideCoupling agentDCC, DMAP, CH₂Cl₂, rt

Cyclization Reactions Leading to Lactones and Related Heterocycles

While this compound itself does not directly form a lactone, it can be converted into precursors that undergo intramolecular cyclization. A lactone is a cyclic ester, which requires a molecule containing both a hydroxyl and a carboxylic acid group. To synthesize a lactone from the dicarboxylic acid, one of the carboxylic acid groups must be selectively reduced to a primary alcohol.

This selective reduction can be challenging but may be achieved using specific reducing agents (e.g., borane (B79455) derivatives) under controlled conditions, potentially after protecting the other carboxylic acid group as an ester. The resulting hydroxy acid, such as (2-(hydroxymethyl)-4-methylcyclopentyl)carboxylic acid, can then undergo an acid-catalyzed intramolecular esterification to form a bicyclic lactone. The size of the resulting lactone ring (e.g., γ-lactone or δ-lactone) depends on the relative positions of the hydroxyl and carboxyl groups. The formation of five- and six-membered lactone rings is generally favored. youtube.comorganic-chemistry.org These lactonization reactions are a key strategy in the synthesis of natural products and pharmaceuticals. youtube.com

Functional Group Interconversions Guided by Existing Chiral Centers

This compound possesses three chiral centers (at C1, C2, and C4), leading to the existence of multiple stereoisomers. These pre-existing chiral centers can exert significant influence on the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled stereoselection.

For instance, the reduction of the cyclic anhydride derived from a single enantiomer of cis-4-Methylcyclopentane-1,2-dicarboxylic acid can proceed stereoselectively. A hydride reagent might preferentially attack one of the two carbonyl groups due to steric hindrance from the methyl group or the specific conformation of the cyclopentane (B165970) ring, leading to the formation of a single enantiomer of a lactone after ring-opening and subsequent cyclization. Similarly, reactions on derivatives of a specific stereoisomer of the dicarboxylic acid can be used to install new stereocenters with a predictable configuration relative to the existing ones. This principle is fundamental in asymmetric synthesis, allowing for the construction of complex, stereochemically defined molecules from chiral starting materials.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Methylcyclopentane 1,2 Dicarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For 4-Methylcyclopentane-1,2-dicarboxylic acid, the ¹H NMR spectrum would reveal distinct signals for the methyl, methine, and methylene protons of the cyclopentane (B165970) ring, as well as the acidic protons of the carboxylic acid groups.

The carboxylic acid protons are expected to appear as a broad singlet in the downfield region of the spectrum, typically around 10-13 ppm, due to hydrogen bonding and chemical exchange. The chemical shifts of the ring protons are influenced by the electron-withdrawing carboxylic acid groups and the electron-donating methyl group. The protons on the carbons bearing the carboxyl groups (C1 and C2) would be the most deshielded of the ring protons. The methyl group protons would appear as a doublet in the upfield region, coupled to the methine proton at C4.

The exact chemical shifts and coupling constants would be highly dependent on the stereochemistry of the molecule (i.e., the relative orientations of the methyl and two carboxyl groups). For instance, the coupling constants between the protons on C1, C2, and the adjacent methylene protons would help in determining their relative stereochemistry (cis or trans).

Expected ¹H NMR Data (Hypothetical)

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
-COOH 10.0 - 13.0 broad singlet -
H-1, H-2 2.8 - 3.2 multiplet J-coupling with adjacent protons
H-4 2.0 - 2.5 multiplet J-coupling with methyl and methylene protons
Ring CH₂ 1.5 - 2.2 multiplet Geminal and vicinal J-coupling

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals would be observed for each unique carbon atom.

The carbonyl carbons of the two carboxylic acid groups are expected to appear in the most downfield region, typically between 170 and 185 ppm. libretexts.org The carbons attached to the carboxylic acid groups (C1 and C2) would also be deshielded and appear in the range of 40-55 ppm. The chemical shift of the carbon bearing the methyl group (C4) and the methyl carbon itself would be influenced by their position on the cyclopentane ring. The number of signals in the spectrum would confirm the symmetry of the particular isomer being analyzed.

Expected ¹³C NMR Data (Hypothetical)

Carbon Assignment Expected Chemical Shift (ppm)
-C OOH 170 - 185
C -1, C -2 40 - 55
C -4 30 - 40
Ring C H₂ 25 - 35

Two-dimensional (2D) NMR techniques are indispensable for establishing complex structural and stereochemical relationships. For this compound, a Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment would be particularly valuable. ROESY detects through-space correlations between protons that are in close proximity, irrespective of whether they are directly bonded. huji.ac.il

This technique can be used to determine the relative stereochemistry of the substituents on the cyclopentane ring. For example, a ROESY cross-peak between the protons of the methyl group and the proton on either C1 or C2 would indicate that these groups are on the same face of the ring (a cis relationship). The absence of such a correlation would suggest a trans relationship. The strength of the ROE signal is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of internuclear distances. huji.ac.il

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be dominated by the characteristic absorptions of the carboxylic acid groups. A very broad O-H stretching band would be expected in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimers of carboxylic acids. libretexts.org A strong and sharp carbonyl (C=O) stretching absorption would appear around 1700-1725 cm⁻¹ for the dimer. libretexts.org The spectrum would also feature C-H stretching vibrations for the cyclopentane ring and methyl group just below 3000 cm⁻¹, and C-H bending vibrations around 1460 cm⁻¹. docbrown.info

Raman spectroscopy, being complementary to IR, would also show the characteristic vibrations. The C=O stretch is typically a strong band in the Raman spectrum. Raman is often more sensitive to the vibrations of the carbon backbone, which could provide more detailed information about the cyclopentane ring structure.

Expected Vibrational Spectroscopy Data

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Carboxylic Acid O-H stretch (H-bonded) 2500 - 3300 (very broad) Weak
Carboxylic Acid C=O stretch (dimer) 1700 - 1725 (strong) Strong
Alkyl C-H C-H stretch 2850 - 2960 (medium) Strong
Alkyl CH₂ C-H bend (scissoring) ~1460 (medium) Medium
Carboxylic Acid C-O stretch 1210 - 1320 (medium) Weak

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

For this compound (molecular weight: 172.18 g/mol ), the mass spectrum would likely show a molecular ion peak ([M]⁺) at m/z 172, although its intensity may be low. Common fragmentation pathways for dicarboxylic acids include the loss of water ([M-H₂O]⁺), the loss of a carboxyl group ([M-COOH]⁺), and decarboxylation ([M-CO₂]⁺). researchgate.net Cleavage of the cyclopentane ring can also occur. The fragmentation pattern can be complex but provides a fingerprint for the molecule's structure.

Expected Mass Spectrometry Fragmentation

m/z Value Possible Fragment Ion
172 [M]⁺
154 [M - H₂O]⁺
127 [M - COOH]⁺
128 [M - CO₂]⁺

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov Due to the low volatility of carboxylic acids, a derivatization step, such as methylation or silylation, is typically required before GC-MS analysis. nih.govresearchgate.net This process converts the polar carboxylic acid groups into more volatile esters or silyl esters. researchgate.net

GC-MS is particularly useful for analyzing mixtures of isomers of this compound. The different stereoisomers may be separable on a suitable GC column, and the mass spectrometer would then provide a mass spectrum for each separated isomer, allowing for their individual identification. jst.go.jp The fragmentation patterns of the derivatized compounds are often characteristic and can aid in structural confirmation. chalmers.se For example, silylated derivatives often show characteristic losses of trimethylsilyl groups or methyl radicals. chalmers.se

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analytes

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique essential for the analysis of non-volatile compounds like this compound. Due to their polarity and low volatility, dicarboxylic acids (DCAs) are well-suited for LC-MS analysis, which separates compounds in the liquid phase before they are ionized and detected by a mass spectrometer.

The analysis of DCAs in biological or environmental samples often presents challenges due to their low abundance and poor ionization efficiency. To overcome these issues, derivatization is a common strategy employed to enhance sensitivity and improve chromatographic separation. oup.comresearchgate.net For instance, esterification of the carboxylic acid groups, such as forming dibutyl esters, can significantly improve signal intensity in the mass spectrometer. oup.comnih.gov

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are frequently coupled with liquid chromatography for the analysis of DCAs. oup.comacs.orgresearchgate.net Tandem MS, particularly in the multiple reaction monitoring (MRM) mode, offers high specificity and sensitivity for quantitative analysis by monitoring specific precursor-to-product ion transitions. oup.comnih.gov The choice of mobile phase additives is also crucial; weak hydrophobic carboxylic acids can improve the negative electrospray ionization response of DCAs, whereas strong acids may cause signal suppression. acs.org

The sample preparation for LC-MS analysis typically involves an extraction step, such as liquid-liquid extraction with a solvent like methyl-tert-butyl ether or ethyl acetate, followed by derivatization if necessary. oup.com The entire process, from sample preparation to analysis, can be optimized for high-throughput screening, with analysis times of less than a minute per sample being achievable. oup.comnih.gov

Table 1: Typical LC-MS/MS Parameters for Dicarboxylic Acid Analysis

Parameter Typical Value / Condition Purpose
Chromatography
Column C18 Reverse-Phase Separation based on hydrophobicity.
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid Gradient or isocratic elution of analytes.
Flow Rate 0.2 - 0.5 mL/min To ensure optimal separation and ionization.
Mass Spectrometry
Ionization Source Electrospray Ionization (ESI), negative or positive mode Generation of gas-phase ions from the liquid eluent.
Analysis Mode Multiple Reaction Monitoring (MRM) High sensitivity and specificity for quantification.
Derivatization Butanolic HCl To form butyl esters for enhanced detection.

X-ray Diffraction (XRD) Analysis for Crystalline Structures

X-ray Diffraction (XRD) is a primary technique for determining the arrangement of atoms within a crystalline solid. When X-rays interact with a crystalline material, they are diffracted in a pattern that is characteristic of the crystal's structure. libretexts.org This provides fundamental information on the atomic spacing and crystal lattice, making it indispensable for the structural elucidation of compounds like this compound in its solid state.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a molecule. mdpi.com By analyzing the diffraction pattern from a single, high-quality crystal, researchers can ascertain exact bond lengths, bond angles, and torsion angles. This technique offers an unambiguous solution to the molecular conformation and its packing within the crystal lattice. nih.gov

Table 2: Illustrative Crystallographic Data for a Dicarboxylic Acid Complex (Magnesium Pyrazine-2,5-dicarboxylate Hexahydrate)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 6.550(1)
b (Å) 10.983(2)
c (Å) 9.771(2)
β (°) 108.01(1)
Volume (ų) 667.9(2)
Z (formula units/cell) 2

Data is for a related dicarboxylic acid complex to illustrate typical output from SCXRD analysis. researchgate.net

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is used to analyze the bulk crystalline properties of a solid sample rather than an individual crystal. libretexts.org This technique is particularly useful for "fingerprinting" a specific crystalline phase of a compound, as the resulting diffraction pattern of intensity versus diffraction angle (2θ) is unique to its crystal structure. americanpharmaceuticalreview.com

PXRD is instrumental in identifying the crystalline form of a material, distinguishing between different polymorphs (different crystal structures of the same compound), and confirming the formation of cocrystals. nih.gov The analysis can be performed under various conditions, including different temperatures (variable-temperature PXRD), to monitor for phase transitions. nih.gov For a compound like this compound, PXRD would be used to confirm the identity and purity of a synthesized crystalline batch by comparing its diffraction pattern to a known standard.

Table 3: Representative Powder X-ray Diffraction Peak Data

2θ (degrees) d-spacing (Å) Relative Intensity (%)
10.5 8.42 80
15.2 5.82 65
21.1 4.21 100
23.8 3.74 95
28.5 3.13 70

This table presents hypothetical data to illustrate a typical PXRD peak list.

Other Advanced Spectroscopic Methods

Beyond LC-MS and XRD, other advanced spectroscopic techniques provide deeper insights into specific aspects of a molecule's behavior, such as its role in catalytic processes or its surface chemistry.

Electron Paramagnetic Resonance (EPR) for Catalytic Intermediates : Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and characterize species with unpaired electrons (paramagnetic species), such as free radicals or transition metal ions. rsc.org In the context of reactions involving this compound, EPR could be used to study catalytic intermediates if the reaction proceeds through a radical mechanism or involves a paramagnetic catalyst. researchgate.netnih.gov The EPR spectrum provides information about the electronic structure of the paramagnetic center. acs.org For example, studies on iron-catalyzed reactions with carboxylic acids have shown that the structure of the carboxylic acid dramatically affects the electronic structure and EPR signal of the active iron-oxygen intermediates. acs.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization : X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms on a material's surface. metall-mater-eng.commetall-mater-eng.com For this compound, XPS could be used to study its adsorption on a metal or mineral surface, which is relevant in fields like corrosion inhibition or environmental science. metall-mater-eng.comaip.org The technique works by irradiating the surface with X-rays and analyzing the kinetic energies of the emitted photoelectrons. The binding energies of these electrons are characteristic of the element and its oxidation state. metall-mater-eng.com A known challenge in analyzing organic compounds like dicarboxylic acids with XPS is the potential for X-ray-induced degradation, which can alter the surface chemistry during analysis. researchgate.netaip.orgresearchgate.net

Table 4: Typical XPS Binding Energies for Dicarboxylic Acids

Core Level Functional Group Typical Binding Energy (eV)
C 1s C-C / C-H ~285.0
C 1s O=C -OH ~289.0
O 1s C-O -H ~533.5
O 1s C=O ~532.0

Binding energies are approximate and can shift based on the specific chemical environment. researchgate.netaip.org

Research Applications of 4 Methylcyclopentane 1,2 Dicarboxylic Acid and Its Derivatives

Applications in Polymer Chemistry

The presence of two carboxylic acid functional groups allows 4-methylcyclopentane-1,2-dicarboxylic acid to act as a monomer in polymerization reactions, contributing to the formation of novel polymeric materials with distinct properties.

This compound can serve as a difunctional monomer in polycondensation reactions with diols and diamines to produce polyesters and polyamides, respectively. The incorporation of its non-planar, methylated cyclopentane (B165970) ring into the polymer backbone can impart unique thermal and mechanical properties.

The general reaction for the formation of polyesters involves the esterification of the dicarboxylic acid with a diol, releasing water as a byproduct. Similarly, the reaction with a diamine leads to the formation of an amide linkage, characteristic of polyamides. While specific studies detailing the use of this compound in these reactions are not extensively documented in publicly available literature, the principles of polycondensation suggest its viability as a monomer. The properties of the resulting polymers would be influenced by the stereochemistry of the dicarboxylic acid and the nature of the co-monomer.

Table 1: Potential Monomers for Polycondensation with this compound

Co-monomer TypeExample Co-monomerResulting PolymerPotential Properties Influenced by Monomer Structure
DiolEthylene GlycolPolyesterThermal stability, flexibility, crystallinity
Diol1,4-ButanediolPolyesterMechanical strength, melting point
DiamineHexamethylenediaminePolyamideTensile strength, chemical resistance
Diamine1,4-PhenylenediaminePolyamideRigidity, thermal performance

This table presents potential applications based on the principles of polymer chemistry, as direct experimental data for this compound was not found in the available search results.

Vitrimers are a class of polymers that exhibit properties of both thermosets and thermoplastics. They are characterized by a dynamic network of covalent bonds that can rearrange upon thermal stimulation, allowing for malleability and reprocessing without compromising network integrity. Dicarboxylic acids are key components in the synthesis of certain vitrimer systems, particularly in epoxy-based vitrimers.

In these systems, dicarboxylic acids react with epoxy resins to form a cross-linked network containing ester bonds. These ester linkages can undergo dynamic exchange reactions, such as transesterification, at elevated temperatures, which is the fundamental mechanism behind the vitrimeric behavior. While direct research on the application of this compound in vitrimers is limited, studies on other cyclopentane derivatives, such as 3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic acid, have demonstrated their potential as cross-linkers in epoxy-based vitrimer systems. The incorporation of such cyclic structures can enhance the mechanical properties of the resulting vitrimer. The methyl-substituted cyclopentane ring of this compound could further influence the network's topology and, consequently, its thermo-mechanical properties and reprocessing capabilities.

Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The carboxylate groups of this compound can act as ligands, coordinating to metal ions to form coordination polymers and metal-organic frameworks (MOFs). The structure and properties of these materials are highly dependent on the geometry and flexibility of the organic linker.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters bridged by organic ligands. Dicarboxylic acids are a common class of linkers used in MOF synthesis. While there are no specific reports found on the use of this compound in MOF synthesis, research on analogous cyclopentane-based linkers, such as 1,2,3,4-cyclopentane tetracarboxylic acid, has shown their utility in constructing cobalt-based MOFs. These studies indicate that the flexible nature of the cyclopentane ring can lead to the formation of MOFs with interesting structural and electronic properties. The methyl group and the specific stereochemistry of this compound would likely influence the coordination geometry and the resulting framework topology, potentially leading to novel MOF structures with unique pore environments.

The porous nature and high surface area of MOFs make them promising candidates for applications in heterogeneous catalysis. The catalytic activity of a MOF can arise from the metal nodes, the organic linkers, or encapsulated guest molecules. MOFs constructed from dicarboxylic acid linkers have been investigated for various catalytic applications. For instance, MOFs have been shown to act as catalysts for cyanosilylation reactions. While the catalytic potential of a hypothetical MOF derived from this compound has not been explored, the principles of MOF-based catalysis suggest that such a material could exhibit catalytic activity, potentially influenced by the steric and electronic effects of the methyl-cyclopentane backbone.

Synthetic Intermediates in Complex Molecule Synthesis

The functional groups and stereocenters present in this compound make it a valuable starting material or intermediate in the synthesis of more complex organic molecules, including natural products.

Research has been conducted on the synthesis of various stereoisomers of methylcyclopentane-1,2-dicarboxylic acids, which are related to nepetalactones, a class of naturally occurring iridoids. This indicates the relevance of the methylcyclopentane (B18539) dicarboxylic acid scaffold in the field of natural product synthesis. The dicarboxylic acid functionality allows for a variety of chemical transformations, such as reduction to diols, conversion to acid chlorides for acylation reactions, or participation in cyclization reactions. For instance, cyclopentane-1,2-dicarboximide, a derivative of the parent cyclopentane-1,2-dicarboxylic acid, is a key intermediate in the synthesis of the antidiabetic drug Gliclazide. This highlights the potential of this compound derivatives to serve as crucial building blocks in the pharmaceutical industry.

Precursors to Natural Products and their Analogues

The stereoisomers of this compound are valuable precursors in the synthesis of specific natural products, particularly those related to nepetalactones. The various isomers of this dicarboxylic acid are known collectively as neptic acids. Research has demonstrated the synthesis of (3S)-methylcyclopentane-1,2-dicarboxylic acids, which are stereoisomers of the target compound. acs.orgacs.org These neptic acids are structurally related to the nepetalactones, a group of iridoid compounds found in plants of the Nepeta genus, commonly known as catnip.

The synthesis of these natural product precursors highlights the utility of the methylcyclopentane dicarboxylic acid scaffold in constructing complex molecular architectures. The specific stereochemistry of the methyl group and the two carboxylic acid functional groups on the cyclopentane ring provides a foundational structure that can be elaborated through further chemical transformations to yield the target natural products or their analogues. The relationship between these compounds is a key area of study in organic synthesis. acs.orgacs.org

Table 1: Application in Natural Product Synthesis
Precursor CompoundRelated Natural Product ClassSignificance
(3S)-Methylcyclopentane-1,2-dicarboxylic acids (Neptic Acids)NepetalactonesServes as a key synthetic intermediate for natural products and their analogues. acs.orgacs.org

Building Blocks for Rigid L-Glutamic Acid Analogues

A review of scientific literature did not yield specific examples of this compound being used as a building block for the synthesis of rigid L-Glutamic acid analogues. While the development of conformationally restricted analogues of L-Glutamic acid is an active area of research to probe receptor pharmacology, the use of this particular scaffold has not been documented in the available research. rsc.orgmit.edu

Scaffolds for Advanced Pharmaceutical and Agrochemical Synthesis

There is no specific information in the reviewed literature detailing the use of this compound as a scaffold for advanced pharmaceutical or agrochemical synthesis. Although dicarboxylic acids, in general, are recognized as versatile building blocks in medicinal and agricultural chemistry, specific applications employing the this compound framework were not identified.

Role as Chelating Agents in Chemical Research

A search of chemical research literature did not provide specific instances of this compound being utilized as a chelating agent. The presence of two carboxylic acid groups provides a potential bidentate ligand structure for coordinating with metal ions; however, no studies detailing such applications for this specific compound were found.

Supramolecular Assembly and Co-crystal Formation Studies

While the formation of co-crystals using dicarboxylic acids is a well-established strategy in crystal engineering and pharmaceutical science to modify the physicochemical properties of active ingredients, no studies specifically investigating the supramolecular assembly or co-crystal formation of this compound have been reported in the surveyed literature. tbzmed.ac.irresearchgate.netnih.gov

Mentioned Compounds

Table 2: List of Chemical Compounds
Compound Name
This compound
(3S)-methylcyclopentane-1,2-dicarboxylic acids
Neptic acids
Nepetalactones
L-Glutamic acid

Computational and Theoretical Investigations of 4 Methylcyclopentane 1,2 Dicarboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure, reactivity, and spectroscopic properties of organic molecules like 4-methylcyclopentane-1,2-dicarboxylic acid. DFT calculations can provide deep insights into the behavior of this molecule at the atomic level.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For this compound, this could be applied to reactions such as anhydride (B1165640) formation, esterification, or decarboxylation. A hypothetical DFT study on the intramolecular anhydride formation from the cis-isomer would likely reveal a concerted mechanism involving a high-energy tetrahedral intermediate. The calculated activation energy would be crucial in predicting the reaction feasibility and rate.

For instance, a DFT study on a related reaction, the base-catalyzed synthesis of cyclic carbonates from CO2 and epoxides, demonstrated the power of the B3LYP/6-31G(d,p) level of theory in identifying intermediates and transition states, thereby rationalizing experimental observations. rsc.org Similarly, DFT has been used to investigate the mechanisms of cycloaddition reactions involving cyclic compounds. rsc.org

Interactive Table 1: Hypothetical DFT-Calculated Energies for Anhydride Formation

A hypothetical reaction pathway for the thermal dehydration of cis-4-methylcyclopentane-1,2-dicarboxylic acid to its corresponding anhydride could be modeled using DFT. The table below presents plausible relative energies for the key species involved.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactantcis-4-Methylcyclopentane-1,2-dicarboxylic acid0.0
Transition State 1Formation of tetrahedral intermediate+25.3
IntermediateTetrahedral intermediate+15.8
Transition State 2Elimination of water+30.1
Product4-Methylcyclopentane-1,2-dicarboxylic anhydride + H₂O-5.2

Prediction of Stereoselectivity in Catalytic Processes

The presence of multiple stereocenters in this compound makes it a chiral molecule, and computational methods are invaluable for predicting the stereochemical outcome of asymmetric reactions. DFT calculations can model the interaction of the substrate with a chiral catalyst, allowing for the determination of the transition state energies for the formation of different stereoisomers. The stereoisomer formed via the lower energy transition state is predicted to be the major product.

Computational studies on catalytic asymmetric synthesis have successfully explained the origins of stereoselectivity by analyzing noncovalent interactions between the substrate and the catalyst in the transition state. researchgate.net For example, in a hypothetical asymmetric reduction of one of the carboxylic acid groups, DFT could be employed to model the substrate binding to a chiral catalyst, with the predicted stereoselectivity arising from steric hindrance and favorable electronic interactions that stabilize one transition state over the other.

Analysis of Noncovalent Interactions in Supramolecular Structures

The carboxylic acid groups of this compound are capable of forming strong hydrogen bonds, leading to the formation of dimers or larger supramolecular assemblies. DFT is well-suited to study these noncovalent interactions. researchgate.netmdpi.com By calculating the binding energies and geometries of different possible hydrogen-bonded dimers (e.g., cyclic vs. open-chain), the most stable supramolecular motifs can be identified.

Molecular Dynamics Simulations for Conformational Analysis and Molecular Recognition

The cyclopentane (B165970) ring is not planar and exists in a dynamic equilibrium between two main conformations: the envelope and the half-chair (or twist). youtube.com The presence of substituents further complicates the conformational landscape. Molecular dynamics (MD) simulations are a powerful computational technique to explore the accessible conformations of flexible molecules like this compound over time.

MD simulations can reveal the relative populations of different conformers and the energy barriers for their interconversion. nih.gov For this compound, MD simulations would likely show rapid pseudorotation of the cyclopentane ring, with the methyl and carboxylic acid groups occupying various pseudo-axial and pseudo-equatorial positions. The preferred conformations would be those that minimize steric clashes between the substituents.

In the context of molecular recognition, MD simulations can be used to study the binding of this compound to a biological target, such as an enzyme's active site. By simulating the dynamic interactions between the ligand and the receptor, key binding interactions can be identified, and the binding affinity can be estimated.

Interactive Table 2: Hypothetical Conformational Distribution from MD Simulations

An MD simulation of trans-4-methylcyclopentane-1,2-dicarboxylic acid in an aqueous solution could yield the following hypothetical distribution of major conformers at room temperature.

ConformerDihedral Angle (C1-C2-C3-C4)Methyl Group OrientationCarboxyl Group 1 OrientationCarboxyl Group 2 OrientationPopulation (%)
125° (Twist)Pseudo-equatorialPseudo-axialPseudo-equatorial45
20° (Envelope)Pseudo-equatorialPseudo-axialPseudo-equatorial30
3-25° (Twist)Pseudo-equatorialPseudo-equatorialPseudo-axial15
4Other---10

Structure-Reactivity Relationship Predictions and Design Principles

Computational studies can play a crucial role in establishing structure-reactivity relationships, which are fundamental to the design of new molecules with desired properties. researchgate.netnih.gov For this compound, computational methods could be used to systematically investigate how modifications to its structure affect its reactivity.

For example, DFT calculations could be used to determine the acidity (pKa) of the carboxylic acid groups. By calculating the Gibbs free energy change for the deprotonation reaction, the pKa values can be predicted. Such calculations could explore how the position and stereochemistry of the methyl group influence the acidity of the two carboxylic acid moieties. These theoretical predictions can then guide the design of derivatives of this compound with tailored acidities for specific applications.

Similarly, the principles of structure-reactivity relationships can be applied to predict the outcomes of various organic reactions. For instance, the regioselectivity of a reaction involving one of the two non-equivalent carboxylic acid groups could be predicted by calculating the activation energies for the reaction at each site.

Conclusion and Future Research Perspectives

Summary of Current Research Landscape and Key Achievements

The current research landscape for 4-Methylcyclopentane-1,2-dicarboxylic acid is situated within the broader context of cyclopentane (B165970) chemistry, a field rich with applications in natural product synthesis, pharmaceuticals, and materials science. Five-membered carbocycles are fundamental structural motifs in a vast array of organic compounds. nih.gov Significant achievements have been made in the stereocontrolled synthesis of highly substituted cyclopentane core structures, which are prevalent in many biologically active molecules. researchgate.net While specific research on this compound is not extensively documented in dedicated studies, the body of work on related cyclopentane dicarboxylic acids provides a strong foundation for understanding its potential properties and applications.

Key achievements in the broader field include the development of various catalytic methods for the synthesis of the cyclopentane ring. organic-chemistry.org These methods have allowed for the construction of complex molecular architectures with a high degree of stereocontrol. The functionalization of the cyclopentane ring, including the introduction of carboxylic acid groups, has been a central theme in this research, given the versatile reactivity of the carboxyl moiety. The synthesis of both cis and trans isomers of related methyl-substituted cyclopentane dicarboxylic acids has been reported, highlighting the ability to control the stereochemistry of these systems. acs.org

The table below summarizes some of the key research achievements in the synthesis of cyclopentane dicarboxylic acids and related functionalized cyclopentanes.

Research AchievementDescriptionKey Compound(s)
Stereoselective SynthesisDevelopment of methods for the controlled synthesis of specific stereoisomers.cis- and trans-1-Methyl-cyclopentane-1,2-dicarboxylic acids
Catalytic CycloadditionsUse of transition metal and organocatalysts for the efficient construction of the cyclopentane ring.Highly functionalized chiral cyclopentanes
C-H FunctionalizationDirect functionalization of C-H bonds on the cyclopentane ring to introduce new functionalities.Functionalized cyclopentene (B43876) cores
Polymer PrecursorsUtilization of dicarboxylic acids as monomers for the synthesis of novel polymers.Cyclopentane-based polyesters and polyamides

Identification of Knowledge Gaps and Future Directions in Synthetic Methodologies

Despite the significant progress in cyclopentane synthesis, several knowledge gaps remain, particularly concerning this compound. The lack of dedicated studies on this specific compound suggests a need for more focused research to elucidate its unique properties and potential applications.

Knowledge Gaps:

Stereospecific Synthesis: While methods for the synthesis of related methyl-substituted cyclopentane dicarboxylic acids exist, robust and highly stereoselective methods specifically for all possible stereoisomers of this compound are not well-established.

Catalytic Efficiency: The development of more efficient and sustainable catalytic systems for the synthesis of functionalized cyclopentanes, including dicarboxylic acids, is an ongoing challenge. This includes the use of earth-abundant metal catalysts and organocatalysts to replace precious metal-based systems. nih.gov

Reaction Mechanisms: A deeper understanding of the reaction mechanisms involved in the formation of the cyclopentane ring and the introduction of functional groups is needed to design more effective and selective synthetic routes. acs.orgarxiv.org

Future Directions in Synthetic Methodologies:

Asymmetric Catalysis: The development of novel chiral catalysts for the enantioselective synthesis of specific stereoisomers of this compound is a key area for future research. This would enable the exploration of its potential in applications where chirality is crucial, such as in the synthesis of pharmaceuticals.

Flow Chemistry: The application of flow chemistry techniques to the synthesis of cyclopentane derivatives could offer advantages in terms of reaction control, scalability, and safety.

Biocatalysis: The use of enzymes as catalysts for the synthesis of cyclopentane dicarboxylic acids could provide highly selective and environmentally friendly synthetic routes.

Emerging Applications and Materials Science Frontiers for Cyclopentane Dicarboxylic Acids

The unique structural features of cyclopentane dicarboxylic acids, including their rigidity and the defined spatial orientation of the carboxylic acid groups, make them promising building blocks for a variety of materials.

Emerging Applications:

Polymers and Resins: Cyclopentane dicarboxylic acids can be used as monomers to create novel polyesters, polyamides, and other polymers with unique thermal and mechanical properties. The methyl group in this compound could influence the polymer's properties, such as its crystallinity and solubility.

Metal-Organic Frameworks (MOFs): The dicarboxylate functionality can act as a linker to construct MOFs with potential applications in gas storage, catalysis, and separation. The stereochemistry of the dicarboxylic acid would dictate the geometry of the resulting framework.

Lubricants: Alkylated cyclopentanes are known for their use as high-performance lubricants with low volatility, particularly in demanding applications such as in the aerospace industry. wikipedia.org Dicarboxylic acid derivatives could serve as precursors for functionalized lubricants with enhanced properties.

Materials Science Frontiers:

Biodegradable Polymers: The incorporation of cyclopentane dicarboxylic acid monomers could lead to the development of new biodegradable polymers with tailored degradation rates and mechanical properties.

High-Performance Coatings: Polymers derived from these dicarboxylic acids could find use in high-performance coatings, leveraging the rigidity and stability of the cyclopentane ring.

Functional Fluids: The ester derivatives of this compound could be explored as functional fluids, such as plasticizers or heat transfer fluids.

The table below outlines potential applications for polymers derived from cyclopentane dicarboxylic acids.

Polymer TypePotential ApplicationKey Property
PolyestersEngineering plastics, fibersHigh thermal stability, mechanical strength
PolyamidesHigh-performance fibers, filmsExcellent wear resistance, chemical resistance
PolyimidesAerospace components, electronicsOutstanding thermal and oxidative stability

Potential for Advanced Catalytic Systems and Deeper Mechanistic Understanding

The future of this compound synthesis and application is intrinsically linked to the development of advanced catalytic systems and a more profound understanding of reaction mechanisms.

Advanced Catalytic Systems:

Multifunctional Catalysts: The design of catalysts that can promote multiple reaction steps in a single pot, such as the formation of the cyclopentane ring followed by stereoselective dicarboxylation, would significantly improve synthetic efficiency.

Nanocatalysts: The use of well-defined nanocatalysts could offer high activity and selectivity in the synthesis of cyclopentane derivatives, with the added benefit of catalyst recyclability.

Photo- and Electrocatalysis: The exploration of light- or electricity-driven catalytic reactions for the synthesis of these compounds could lead to more sustainable and energy-efficient processes.

Deeper Mechanistic Understanding:

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, predict stereochemical outcomes, and guide the design of new catalysts and synthetic strategies. researchgate.netnih.gov

In-situ Spectroscopy: The use of advanced spectroscopic techniques to monitor reactions in real-time can provide valuable insights into reaction intermediates and transition states, leading to a more complete understanding of the reaction mechanism.

Kinetic Studies: Detailed kinetic analysis of the catalytic cycles involved in the synthesis of cyclopentane dicarboxylic acids will be crucial for optimizing reaction conditions and improving catalyst performance.

By addressing the identified knowledge gaps and pursuing these future research directions, the scientific community can unlock the full potential of this compound and other functionalized cyclopentanes in a wide range of scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Methylcyclopentane-1,2-dicarboxylic acid in laboratory settings?

  • Methodological Answer : Synthesis can be achieved via esterification of cyclopentane-derived anhydrides followed by hydrolysis. For example, analogous routes for cyclohexane-1,2-dicarboxylic acid derivatives involve reacting anhydrides (e.g., 4-cyclohexene-1,2-dicarboxylic anhydride) with alcohols to form esters, followed by acid-catalyzed hydrolysis to yield dicarboxylic acids . Purification via recrystallization or column chromatography is recommended to isolate the target compound.

Q. Which spectroscopic techniques are most effective for characterizing the structural conformation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : To confirm proton environments and carbon backbone, referencing coupling constants and splitting patterns in cyclopentane derivatives .
  • IR Spectroscopy : Identifies carboxylic acid O-H stretches (~2500-3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns.

Q. What are the key physical and chemical properties of this compound that influence its reactivity in esterification reactions?

  • Methodological Answer : Key properties include:

  • Acidity Constants (pKa) : pKa1 ≈ 3.89 and pKa2 ≈ 6.79 (based on cyclohexane analogs), affecting deprotonation and nucleophilic reactivity .
  • Solubility : Moderate solubility in polar solvents (e.g., methanol) facilitates reaction homogeneity .
  • Thermal Stability : Decomposition above 160°C necessitates controlled heating during reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational data regarding the acid dissociation constants (pKa) of this compound?

  • Methodological Answer :

  • Experimental Validation : Use potentiometric titration under controlled ionic strength (e.g., 0.1 M KCl) to measure pKa values experimentally .
  • Computational Cross-Check : Compare results with density functional theory (DFT) calculations using solvation models (e.g., COSMO-RS). Discrepancies may arise from solvent effects or conformational flexibility in the cyclopentane ring .

Q. What strategies are recommended for optimizing the enantiomeric purity of this compound derivatives in asymmetric synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during esterification or hydrogenation steps to induce stereocontrol .
  • Chromatographic Resolution : Use chiral stationary phases (e.g., amylose-based columns) for HPLC purification. Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy.

Q. What experimental approaches can assess the thermal stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure mass loss under programmed heating (e.g., 10°C/min) to identify decomposition temperatures.
  • Differential Scanning Calorimetry (DSC) : Detect endothermic/exothermic transitions linked to melting or degradation.
  • pH-Dependent Studies : Conduct stability tests in buffered solutions (pH 2–12) to correlate degradation kinetics with protonation states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.